(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is a fluorinated pyrrolidine derivative. This compound is of interest due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms on the pyrrolidine ring. These features contribute to its stability and reactivity, making it valuable in various chemical and pharmaceutical applications.
Mechanism of Action
Target of Action
The tert-butoxycarbonyl (t-boc) group, a component of this compound, is known to act as a protecting group in organic chemistry . It is introduced into a molecule to protect a functional group from undesirable reactions, allowing for chemoselectivity in subsequent chemical reactions .
Mode of Action
The t-Boc group is introduced into a molecule by chemical modification of a functional group . The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications
Biochemical Pathways
The t-Boc group’s role in biosynthetic and biodegradation pathways has been noted . It is used in chemical transformations and has implications in nature . .
Biochemical Analysis
Biochemical Properties
The tert-butoxycarbonyl group in (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid plays a significant role in biochemical reactions. It acts as a protecting group, introduced into a molecule by chemical modification of a functional group to obtain chemoselectivity in a subsequent chemical reaction
Cellular Effects
Given its role in chemical transformations and biosynthetic pathways, it is likely to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the tert-butoxycarbonyl group can interact with various biomolecules, potentially leading to changes in gene expression and enzyme activity
Metabolic Pathways
It is known that the tert-butoxycarbonyl group has implications in biosynthetic and biodegradation pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the pyrrolidine ring. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, often using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but lacks the fluorine atoms and Boc protection.
2,2’-Bipyridyl: A bidentate ligand used in metal chelation, differing in structure and application.
Carbonyl Compounds: Such as aldehydes and ketones, which share the carbonyl functional group but differ in overall structure and reactivity.
Uniqueness
(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid is unique due to its combination of fluorine atoms and Boc protection, which confer enhanced stability, reactivity, and specificity in various chemical and biological contexts.
Properties
IUPAC Name |
(2R)-3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-5-4-10(11,12)6(13)7(14)15/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTPMAQQHAOU-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC([C@H]1C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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